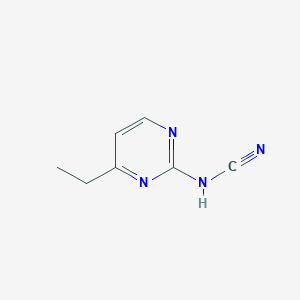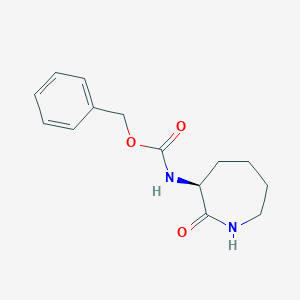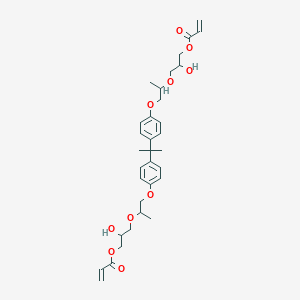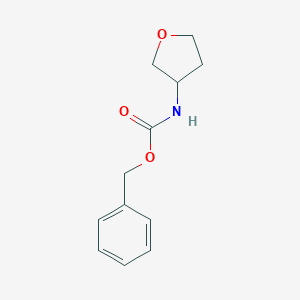
Benzyl oxolan-3-ylcarbamate
概述
描述
Benzyl oxolan-3-ylcarbamate, also known as BOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOCA is a carbamate derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The mechanism of action of Benzyl oxolan-3-ylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Benzyl oxolan-3-ylcarbamate has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been found to inhibit the activity of various kinases and transcription factors that are involved in tumor growth and viral replication.
生化和生理效应
Benzyl oxolan-3-ylcarbamate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been found to inhibit the growth of various tumor cell lines and to induce apoptosis in these cells. In addition, Benzyl oxolan-3-ylcarbamate has been found to exhibit anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and HCV.
实验室实验的优点和局限性
Benzyl oxolan-3-ylcarbamate has several advantages for use in laboratory experiments. It is highly pure and stable, making it easy to work with and ensuring consistent results. It has also been extensively studied, so its properties and effects are well understood. However, there are also some limitations to its use. Benzyl oxolan-3-ylcarbamate can be expensive to synthesize, which may limit its availability for some researchers. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several potential future directions for research on Benzyl oxolan-3-ylcarbamate. One area of interest is the development of new drugs and treatments based on Benzyl oxolan-3-ylcarbamate's properties and effects. For example, Benzyl oxolan-3-ylcarbamate could be used as a starting point for the development of new anti-inflammatory drugs or anti-tumor agents. Another area of interest is the study of Benzyl oxolan-3-ylcarbamate's mechanism of action in more detail. By understanding how Benzyl oxolan-3-ylcarbamate works at a molecular level, researchers may be able to identify new targets for drug development and gain a better understanding of the biological processes involved in inflammation, tumor growth, and viral replication. Finally, there is potential for the development of new analytical methods for the detection and quantification of Benzyl oxolan-3-ylcarbamate in biological samples. These methods could be used to monitor the pharmacokinetics and pharmacodynamics of Benzyl oxolan-3-ylcarbamate in vivo, providing valuable information for the development of new drugs and treatments.
科学研究应用
Benzyl oxolan-3-ylcarbamate has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for use in various research applications, including the development of new drugs and treatments for a range of diseases and conditions.
属性
CAS 编号 |
100390-87-2 |
|---|---|
产品名称 |
Benzyl oxolan-3-ylcarbamate |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
benzyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI 键 |
FKFYSAGKTJGORY-UHFFFAOYSA-N |
SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
同义词 |
3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

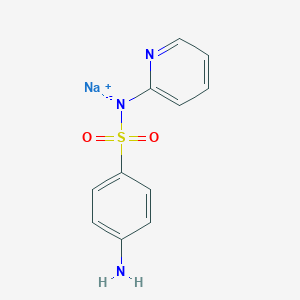
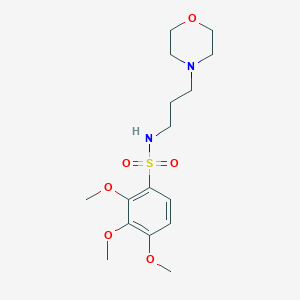
![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)
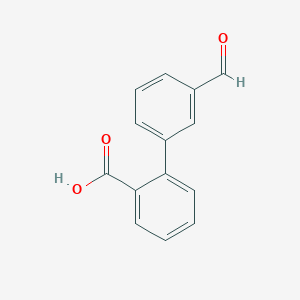
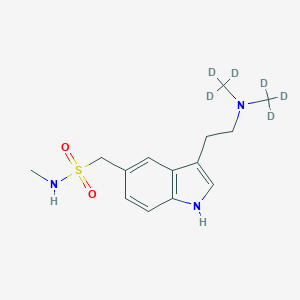
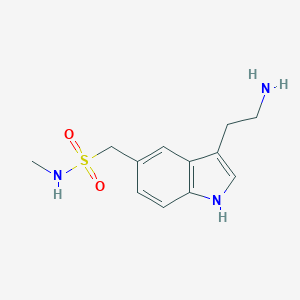
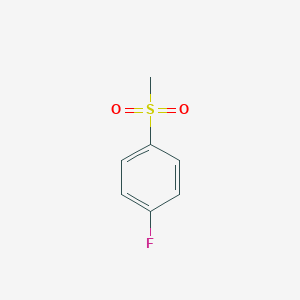



![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
